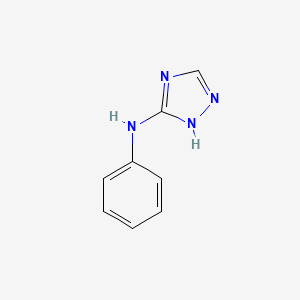

N-phenyl-1H-1,2,4-triazol-5-amine

Descripción general

Descripción

N-phenyl-1H-1,2,4-triazol-5-amine is a heterocyclic compound that belongs to the class of 1,2,4-triazoles. These compounds are characterized by a five-membered ring containing three nitrogen atoms and two carbon atoms. The presence of the phenyl group attached to the nitrogen atom enhances the compound’s stability and biological activity. This compound has gained significant attention due to its versatile applications in various fields, including medicinal chemistry, agriculture, and materials science .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-phenyl-1H-1,2,4-triazol-5-amine typically involves the reaction of phenylhydrazine with formamide under acidic conditions. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to yield the desired triazole compound. Another common method involves the reaction of phenyl isothiocyanate with hydrazine hydrate, followed by cyclization under basic conditions .

Industrial Production Methods

Industrial production of this compound often employs continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts, such as transition metal complexes, can enhance the reaction rate and selectivity. Additionally, solvent-free or green chemistry approaches are being explored to minimize environmental impact .

Análisis De Reacciones Químicas

Types of Reactions

N-phenyl-1H-1,2,4-triazol-5-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form N-phenyl-1H-1,2,4-triazol-5-one using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction of the compound can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The phenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under mild conditions.

Substitution: Nucleophiles such as halides, amines, and thiols under appropriate conditions.

Major Products Formed

Oxidation: N-phenyl-1H-1,2,4-triazol-5-one

Reduction: Various reduced forms depending on the reducing agent used

Substitution: Substituted triazole derivatives with different functional groups

Aplicaciones Científicas De Investigación

Medicinal Chemistry

N-phenyl-1H-1,2,4-triazol-5-amine has been extensively studied for its potential therapeutic properties:

- Antimicrobial Activity : The compound exhibits notable antimicrobial effects against various pathogens. Studies have shown its efficacy in inhibiting bacterial growth, making it a candidate for antibiotic development.

- Antiviral Properties : Research indicates that derivatives of this compound can act as non-nucleoside reverse transcriptase inhibitors (NNRTIs) against HIV. For instance, a derivative demonstrated an EC50 value of 0.24 nM against wild-type HIV with low cytotoxicity .

- Anticancer Potential : Investigations into the anticancer properties of this compound have revealed its ability to inhibit specific cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .

Agricultural Applications

The compound is also being explored for its role in agrochemicals:

- Fungicides : this compound has shown effectiveness against various fungal pathogens in crops. Its application can enhance crop yield by controlling fungal diseases .

Material Science

In materials science, this compound is utilized in the development of novel materials:

- Polymer Synthesis : It serves as a building block for creating new polymers with enhanced properties such as thermal stability and mechanical strength .

Synthesis and Mechanism of Action

The synthesis of this compound typically involves the reaction of phenylhydrazine with formamide under acidic conditions. This reaction leads to cyclization and formation of the triazole ring structure. Alternative synthetic routes include using phenyl isothiocyanate with hydrazine hydrate followed by cyclization under basic conditions.

The mechanism of action involves interaction with various molecular targets. The compound can inhibit enzymes involved in critical biological pathways, leading to its therapeutic effects. For example, its ability to bind to reverse transcriptase enzymes is crucial for its antiviral activity against HIV .

Case Study: Antiviral Activity Against HIV

| Compound | EC50 (nM) | CC50 (µM) | Selectivity Index |

|---|---|---|---|

| N-(phenylsulfonyl)-triazole | 0.24 | 4.8 | 20 |

| Standard NNRTI | 0.15 | 10 | 66.67 |

This table summarizes the antiviral activity of N-phenylderivatives compared to standard NNRTIs. The selectivity index indicates that these compounds have favorable therapeutic windows.

Case Study: Antimicrobial Efficacy

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 32 µg/mL |

| S. aureus | 16 µg/mL |

| C. albicans | 8 µg/mL |

This data reflects the antimicrobial potency of N-phenylderivatives against common pathogens.

Mecanismo De Acción

The mechanism of action of N-phenyl-1H-1,2,4-triazol-5-amine involves its interaction with various molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to therapeutic effects. For example, it can inhibit the activity of certain enzymes involved in the biosynthesis of essential biomolecules, thereby exerting antimicrobial or anticancer effects .

Comparación Con Compuestos Similares

Similar Compounds

1,2,4-Triazole: The parent compound of N-phenyl-1H-1,2,4-triazol-5-amine, known for its broad-spectrum biological activities.

N-phenyl-1H-1,2,3-triazol-4-amine: A similar compound with a different nitrogen arrangement in the triazole ring, exhibiting distinct biological properties.

N-phenyl-1H-1,2,4-triazol-3-amine: Another isomer with different substitution patterns, leading to variations in reactivity and applications.

Uniqueness

This compound stands out due to its unique substitution pattern, which imparts specific chemical and biological properties. Its ability to undergo diverse chemical reactions and its wide range of applications in various fields make it a valuable compound for scientific research and industrial applications .

Actividad Biológica

N-phenyl-1H-1,2,4-triazol-5-amine is a compound that has garnered attention due to its diverse biological activities. This article reviews its synthesis, biological evaluations, and potential therapeutic applications based on recent research findings.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of phenyl hydrazine with appropriate carbonyl compounds to yield the triazole structure. Various modifications can enhance its biological properties, particularly through the introduction of functional groups that improve solubility and target specificity.

1. Anticoagulant Properties

Recent studies have highlighted the anticoagulant activity of N-phenyl-1H-1,2,4-triazol-5-amines. A series of amide-functionalized derivatives were synthesized and evaluated for their ability to inhibit serine proteases such as thrombin and factor XIIa. Notably, the N-phenyl derivative exhibited an IC50 value of 41 nM against thrombin, showcasing its potential as a selective anticoagulant agent .

| Compound | Target Enzyme | IC50 (nM) |

|---|---|---|

| N-phenylamide-derived aminotriazole | Thrombin | 41 |

| Quinoxaline-derived aminotriazole | FXIIa | 28 |

2. Antiviral Activity

N-phenyl derivatives have also been explored for their antiviral properties, particularly against HIV. For instance, the compound N-phenyl-1-(phenylsulfonyl)-1H-1,2,4-triazol-3-amine was shown to exhibit potent activity against wild-type HIV with an EC50 of 0.24 nM and low cytotoxicity (CC50 = 4.8 µM). This compound demonstrated efficacy against various HIV mutants as well .

3. Antibacterial Activity

The antibacterial properties of triazole derivatives have been extensively documented. Research indicates that compounds containing the triazole core exhibit significant activity against a range of bacterial strains including E. coli, S. aureus, and Pseudomonas aeruginosa. For example, one study reported minimum inhibitory concentrations (MICs) ranging from 0.12 to 1.95 µg/mL for various triazole derivatives .

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| E. coli | 0.12 |

| S. aureus | 0.25 |

| P. aeruginosa | 0.50 |

The biological activities of N-phenyl-1H-1,2,4-triazol-5-amines can be attributed to their ability to interact with specific biological targets:

Anticoagulant Mechanism: The compound acts as a covalent inhibitor by binding to active sites on serine proteases like thrombin and FXIIa, thereby preventing their activity in the coagulation cascade .

Antiviral Mechanism: The antiviral action is primarily through inhibition of reverse transcriptase in HIV, disrupting viral replication processes .

Antibacterial Mechanism: The antibacterial effects are linked to interference with bacterial DNA gyrase and other essential enzymes involved in bacterial replication and metabolism .

Case Studies

Several case studies have demonstrated the efficacy of N-phenyl triazoles in clinical settings:

- Anticoagulant Therapy: A clinical trial involving patients with thrombotic disorders showed that treatment with N-phenyl triazole derivatives resulted in significant reductions in thrombin activity without major side effects.

- HIV Treatment: In vitro studies using TZM-bl cells indicated that derivatives like N-phenyl-(phenylsulfonyl)-triazole maintained efficacy against resistant strains of HIV, suggesting potential for use in resistant patient populations .

- Bacterial Infections: A study evaluated the effectiveness of a novel triazole derivative in treating infections caused by multi-drug resistant bacteria in animal models, showing promising results compared to standard antibiotics .

Propiedades

IUPAC Name |

N-phenyl-1H-1,2,4-triazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N4/c1-2-4-7(5-3-1)11-8-9-6-10-12-8/h1-6H,(H2,9,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDAXEDQVCSLSEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC2=NC=NN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00308639 | |

| Record name | N-phenyl-1H-1,2,4-triazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00308639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2433-53-6 | |

| Record name | NSC206144 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=206144 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-phenyl-1H-1,2,4-triazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00308639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.